1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one
CAS No.:
Cat. No.: VC16564227
Molecular Formula: C24H37N3O2
Molecular Weight: 399.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H37N3O2 |
|---|---|
| Molecular Weight | 399.6 g/mol |
| IUPAC Name | 1-[1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |
| Standard InChI | InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3 |
| Standard InChI Key | MBGVUMXBUGIIBQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central piperidine ring substituted at position 1 with a cyclooctylmethyl group and at position 3 with a hydroxymethyl group. Position 4 of the piperidine is linked to a 3-ethylbenzimidazol-2-one moiety, creating a chiral center at both the 3- and 4-positions of the piperidine ring . This three-dimensional arrangement contributes to its high receptor selectivity, as demonstrated by its 1.8 nM binding affinity for human NOP receptors compared to >1,000 nM for μ-opioid receptors .
Table 1: Key Molecular Characteristics
Synthetic Methodology
Synthesis typically begins with the preparation of the piperidine core through a multi-step sequence involving:
-
Cyclocondensation of appropriate amine precursors to form the piperidine ring
-
Sequential alkylation with cyclooctylmethyl bromide
-
Hydroxymethylation at position 3 using formaldehyde under basic conditions
-
Coupling with 3-ethyl-2-benzimidazolone via nucleophilic substitution.
Critical quality control measures include thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural verification. The final product typically achieves >98% purity through recrystallization from ethanol/water mixtures.
Pharmacological Profile
Receptor Binding Dynamics
J-113397 demonstrates exceptional selectivity for NOP receptors, with binding characteristics quantified through radioligand displacement assays:
Table 2: Receptor Affinity Profile
| Receptor Type | Kᵢ (nM) | Selectivity Ratio vs. NOP |
|---|---|---|
| NOP (ORL1) | 1.8 | 1 |
| μ-opioid | >1,000 | >555 |
| δ-opioid | >10,000 | >5,555 |
| κ-opioid | 640 | 356 |
Data adapted from in vitro studies using human cloned receptors expressed in CHO cells .
Functional Antagonism
In Chinese hamster ovary (CHO) cells expressing human NOP receptors, J-113397 inhibited nociceptin-stimulated [³⁵S]GTPγS binding with an IC₅₀ of 8.2 nM, demonstrating full competitive antagonism . This activity persists in vivo, where intravenous administration (3 mg/kg) in rats completely blocked nociceptin-induced allodynia for over 4 hours .
Research Applications
Tool Compound in Neuroscience
As one of the first non-peptidic NOP antagonists, J-113397 has enabled critical advances in:
-
Mapping NOP receptor distribution in primate brains
-
Elucidating nociceptin's role in stress responses
-
Developing PET tracers for in vivo receptor imaging
Its metabolic stability (t₁/₂ >6h in hepatic microsomes) and blood-brain barrier permeability make it particularly valuable for chronic dosing studies .
| Parameter | Result |
|---|---|
| Acute Toxicity (LD₅₀, rat IV) | >50 mg/kg |
| Genotoxicity | Ames test negative |
| hERG Inhibition | IC₅₀ >30 μM |
Preliminary studies indicate a wide safety margin, though thorough QT studies remain pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume